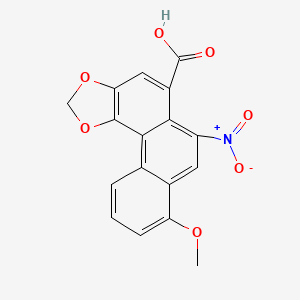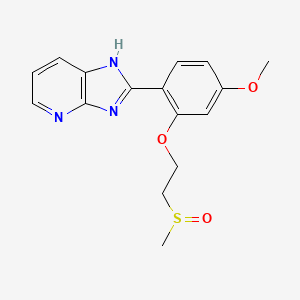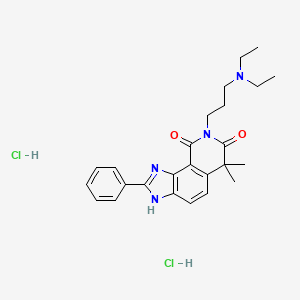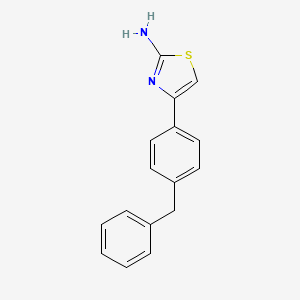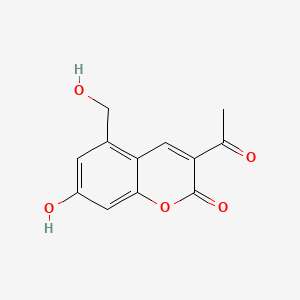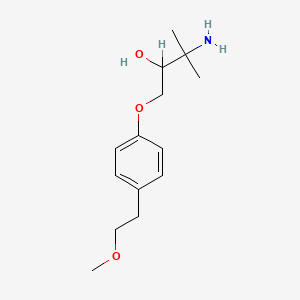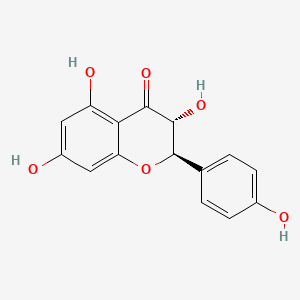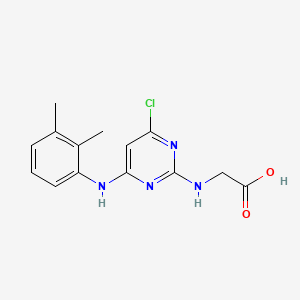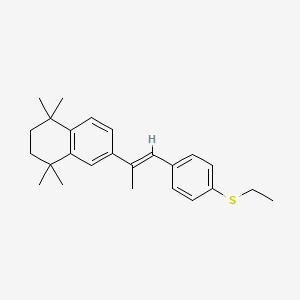
3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-((2-(((2-chloro-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenoxy)acetyl)amino)ethoxy)methyl)-1,4-dihydro-6-methyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATI-22-107 is a positive cardiac inotropic agent which may affect myocyte calcium cycling and contractility.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has been used in the field of organic chemistry, particularly in the enantioselective synthesis. Research by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine esters, closely related to the compound of interest. The study found that certain esters, similar in structure to the compound you mentioned, showed high enantioselectivity, with a methyl ester at the 5-position and a long or branched acyl chain at C3 resulting in the highest enantiomeric ratios. The study highlights the importance of structural factors in determining the efficiency of enzymatic reactions, relevant to the synthesis of pharmaceutical compounds (Sobolev et al., 2002).
Pharmacological Effects on Myocyte Calcium Cycling and Contractility
Jung et al. (2005) investigated the pharmacological effects of a compound structurally similar to the one you're inquiring about, specifically its impact on myocyte calcium cycling and contractility. The study revealed that the compound, designed to inhibit cardiac phosphodiesterase and L-type calcium channels, demonstrated a favorable profile of limited inotropy without the detrimental effects of increased diastolic [Ca2+], which is significant in the context of cardiac therapeutics (Jung et al., 2005).
Synthesis of Impurities in Bulk Drugs
Research by Wu Pi-y (2014) focused on the synthesis of impurities in bulk drugs, specifically Felodipine, which structurally relates to the compound . The study's synthesis and structural confirmation of various esters provided a basis for controlling impurities in the production, inspection, and storage of pharmaceuticals, highlighting the compound's relevance in ensuring drug purity and safety (Wu Pi-y, 2014).
Propiedades
Número CAS |
681816-57-9 |
|---|---|
Fórmula molecular |
C31H32Cl2N4O8 |
Peso molecular |
659.5 g/mol |
Nombre IUPAC |
dimethyl 2-[2-[[2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]acetyl]amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H32Cl2N4O8/c1-17-27(30(40)42-2)28(19-6-4-5-7-20(19)32)29(31(41)43-3)23(35-17)15-44-13-12-34-26(39)16-45-24-10-8-18(14-21(24)33)22-9-11-25(38)37-36-22/h4-8,10,14,28,35H,9,11-13,15-16H2,1-3H3,(H,34,39)(H,37,38) |
Clave InChI |
IEWHOLAJSCSUMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(2-(2-(2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)acetylamino)ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester ATI 22-107 ATI-22-107 ATI22-107 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
